BenchChemオンラインストアへようこそ!

(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Drug Discovery Chemical Probe Development Physicochemical Profiling

This compound's unique 3-chloropyridin-4-yloxy pharmacophore distinguishes it from known MBT-domain inhibitors, enabling novel chemical probe campaigns against bromodomains, chromodomains, and kinase hinges. Three orthogonal synthetic handles (bromopyridine, pyrrolidine, chloropyridine ether) support rapid diversification via Pd-catalyzed cross-coupling. Ideal for fragment growing or diversity-oriented screening library design. For non-human research use only.

Molecular Formula C15H13BrClN3O2
Molecular Weight 382.64
CAS No. 2034447-22-6
Cat. No. B2735018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034447-22-6
Molecular FormulaC15H13BrClN3O2
Molecular Weight382.64
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H13BrClN3O2/c16-11-5-10(6-19-7-11)15(21)20-4-2-12(9-20)22-14-1-3-18-8-13(14)17/h1,3,5-8,12H,2,4,9H2
InChIKeyGAHMIMOSSIZUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034447-22-6): Procurement-Relevant Chemical Identity and Structural Context


(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034447-22-6) is a synthetic, heterocyclic small molecule with the molecular formula C15H13BrClN3O2 and a molecular weight of 382.64 g/mol . It features a 5-bromopyridine carbonyl group linked to a pyrrolidine ring, which is further functionalized with a 3-chloropyridin-4-yloxy ether side chain . This precise arrangement of halogenated pyridine rings and a chiral pyrrolidine core places it within a chemical space explored for kinase inhibition and other protein-targeted applications .

Why Generic Substitution is Not Advisable for (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034447-22-6)


The biological and physicochemical profile of a halogenated pyrrolidine-amide is exquisitely sensitive to the precise nature and position of its substituents. While the target compound shares a 5-bromopyridine carbonyl motif with the published probe molecule UNC-669 (IC50 4.2 μM and 3.1 μM against L3MBTL1 and L3MBTL3, respectively ), the presence of the 3-chloropyridin-4-yloxy group in CAS 2034447-22-6 introduces a distinct hydrogen-bond acceptor/donor pharmacophore and a significant increase in molecular complexity and lipophilicity . These structural divergences are expected to dramatically alter target binding kinetics, selectivity across related protein families, and ADMET properties, meaning that the biological data from simpler analogs cannot be linearly extrapolated to this compound .

Head-to-Head Comparator Data Guide: (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034447-22-6) vs. Structural Analogs


Differential Physicochemical Property Profile: CAS 2034447-22-6 vs. UNC-669

The substitution of a pyrrolidinyl-piperidine moiety with a (3-chloropyridin-4-yl)oxy-pyrrolidine group is a substantial structural modification. While direct experimental data for the target compound is absent from the peer-reviewed literature, a structural analysis reveals that its topological polar surface area (TPSA) is calculated to be 55.4 Ų, compared to 37.4 Ų for the comparator UNC-669 . This increase of 18.0 Ų is accompanied by a slightly increased molecular weight (382.64 vs. 338.24 g/mol) and a marginally higher calculated LogP (cLogP 3.1 vs. 2.8) . These differences suggest that CAS 2034447-22-6 may have different membrane permeability and solubility characteristics compared to its simpler analog.

Drug Discovery Chemical Probe Development Physicochemical Profiling

Kinase Inhibition Selectivity Profile: CAS 2034447-22-6 vs. UNC-669

UNC-669 is a known inhibitor of L3MBTL1 (IC50 4.2 μM) and L3MBTL3 (IC50 3.1 μM), members of the malignant brain tumor (MBT) domain family . In contrast, CAS 2034447-22-6 features a distinct (3-chloropyridin-4-yl)oxy substituent, a structural motif that is frequently employed to probe selectivity pockets in kinase inhibitors, though direct IC50 data is not yet publicly available . The absence of the piperidine ring, which is crucial for the MBT domain binding of UNC-669, suggests that CAS 2034447-22-6 will have a divergent polypharmacology profile and is highly unlikely to act as an MBT domain inhibitor .

Kinase Biology Chemical Biology Selectivity Screening

Synthetic Tractability and Building Block Utility vs. Other Halogenated Pyrrolidine Amides

The target compound is composed of three commercially available fragments: 5-bromonicotinic acid, 3-hydroxypyrrolidine, and 3-chloro-4-fluoropyridine . This contrasts with more complex analogs like (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (UNC-669), which requires a more elaborate pyrrolidinylpiperidine intermediate. The synthetic route to CAS 2034447-22-6 can likely be executed in 2-3 linear steps from cheap, widely available precursors, offering a cost-effective entry into this chemical space for structure-activity relationship (SAR) studies .

Medicinal Chemistry Organic Synthesis Building Blocks

Optimal Deployment Scenarios for (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034447-22-6)


Novel Epigenetic Probe Development

Given its structural divergence from the MBT-domain inhibitor UNC-669, the target compound is ideally suited as a starting point for a new chemical probe campaign targeting bromodomains, chromodomains, or other epigenetic readers where a halogenated pyridine ether could engage a unique binding pocket .

Kinase Selectivity Profiling

The 3-chloropyridin-4-yloxy group is a privileged fragment for interacting with the hinge region of kinases. This compound can be used as a core scaffold in a diversity-oriented synthesis approach to rapidly explore selectivity against a panel of 50-100 kinases, aiming to identify novel type I or type II inhibitors .

Modular Fragment-Based Drug Discovery

The compound's design, composed of three distinct synthetic handles (bromopyridine, pyrrolidine, chloropyridine ether), makes it a valuable intermediate for fragment linking or growing strategies, as all three moieties are amenable to further functionalization via palladium-catalyzed cross-coupling or nucleophilic substitution .

Quote Request

Request a Quote for (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.